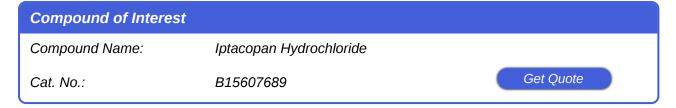


Chemical structure and properties of Iptacopan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on Iptacopan Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Iptacopan hydrochloride**. It is intended for researchers, scientists, and professionals involved in drug development and complement-mediated disease research.

Chemical Structure and Identifiers

Iptacopan is a first-in-class, orally administered, small-molecule inhibitor of complement factor B.[1][2][3] The hydrochloride salt form is used for its formulation.

Chemical Structure of Iptacopan

Figure 1. 2D Chemical Structure of Iptacopan.

Table 1: Chemical Identifiers of Iptacopan and its Hydrochloride Salt



Identifier	Value	Reference	
Iptacopan (Free Base)			
IUPAC Name	4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid		
CAS Number	1644670-37-0 [4][6]		
Molecular Formula	C25H30N2O4	[4][5]	
PubChem CID	90467622	[4][5]	
Iptacopan Hydrochloride (Anhydrous)			
IUPAC Name	4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride	[7]	
CAS Number	1646321-63-2	[6][7][8]	
Molecular Formula	C25H31ClN2O4	[6][7]	
PubChem CID	117823351	[7]	
Iptacopan Hydrochloride Monohydrate			
CAS Number	2447007-60-3	[9][10]	
Molecular Formula	C25H33CIN2O5	[10]	

| UNII | XW5CK7C6YH |[9] |

Physicochemical and Pharmacodynamic Properties

Iptacopan is a highly potent and selective inhibitor of Factor B.[11][12] Its physicochemical properties are summarized below.



Table 2: Physicochemical and Pharmacodynamic Data for Iptacopan

Property	Value	Reference
Molecular Weight		
Iptacopan (Free Base)	422.525 g⋅mol ⁻¹	[5]
Iptacopan HCI	458.98 g/mol	[6][11][13]
Iptacopan HCl Monohydrate	477.0 g/mol	[9][10]
рКа		
Strongest Acidic	3.7	[9][14]
Strongest Basic	8.75	[9][14]
Solubility		
Water	50 mg/ml (as HCl salt)	[8]
DMSO	Soluble	[8]
Pharmacodynamics		
IC50 (Factor B Inhibition)	10 nM	[4]
IC50 (Factor B Inhibition)	12 nM	[12]
Kd (Factor B Binding)	7.9 nM	[12]

| Selectivity | >30 μM across a panel of 41 human proteases |[12] |

Mechanism of Action

Iptacopan functions as a targeted inhibitor of the alternative complement pathway (AP), a critical component of the innate immune system.[15][16] It specifically and reversibly binds to complement Factor B, preventing its interaction with C3b.[2][4][15] This action blocks the formation of the C3 convertase (C3bBb), a central enzyme in the AP amplification loop.[15][17]

By inhibiting the AP proximally, Iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and the downstream formation of the membrane attack complex (MAC), which is

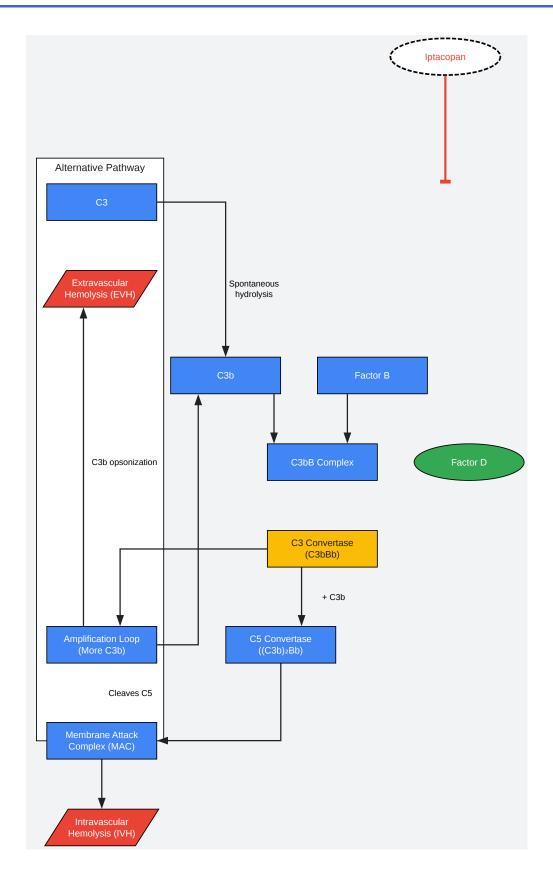






responsible for intravascular hemolysis (IVH).[4][5][14] This dual action is particularly relevant in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[4][5] A key advantage of this targeted mechanism is that it leaves the classical and lectin pathways of the complement system intact, preserving their role in immune responses against pathogens.[9][14]





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Caption: Mechanism of Iptacopan in the Alternative Complement Pathway.



Pharmacokinetics and Metabolism

Iptacopan is orally bioavailable and rapidly absorbed.[18][19] Its pharmacokinetic profile supports twice-daily dosing.[3][20]

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Adults

Parameter	Value	Condition	Reference
Single Ascending Dose (SAD) Study			
T _{max} (Time to max concentration)	1.06 - 2.52 hours	Single oral doses (400-1200 mg)	[18]
T ₁ / ₂ (Elimination half- life)	~20 - 21 hours	Single oral doses (400-1200 mg)	[18]
Fraction Absorbed	~71%	Single 100 mg oral dose of [14C]iptacopan	[21]
Multiple Ascending Dose (MAD) Study			
Tmax	~2 hours	Twice-daily dosing for 14 days	[19][22]
T ₁ / ₂	18 - 25 hours	Twice-daily dosing for 14 days	[19][22]
Recommended Therapeutic Dose	200 mg twice daily	Provides near- complete, continuous AP inhibition	[19][20]
Excretion			
Feces	71.5% of radioactivity	Single 100 mg oral dose of [14C]iptacopan	[21]

| Urine | 24.8% of radioactivity | Single 100 mg oral dose of [14C]iptacopan |[21] |



Metabolism The primary route of elimination for Iptacopan is hepatic metabolism.[21][23] The main biotransformation pathways include:

- Phase 1: N-dealkylation, O-deethylation, oxidation, and dehydrogenation, predominantly driven by the CYP2C8 enzyme (98%), with a minor contribution from CYP2D6 (2%).[4][14]
 [23]
- Phase 2: Glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form two acyl glucuronides. [4][14][23]

In plasma, the parent Iptacopan molecule is the major component (83%), with its metabolites considered pharmacologically inactive.[4][14][23]

Experimental Protocols and Methodologies

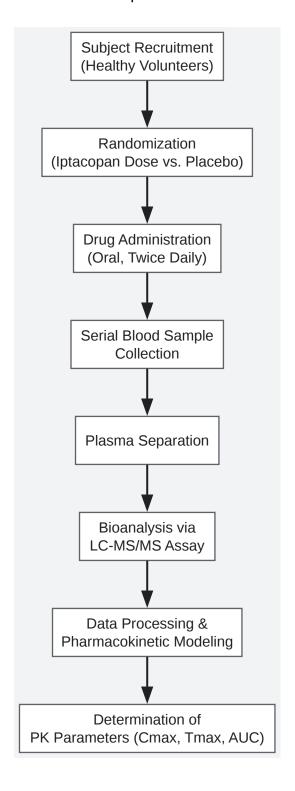
Detailed, step-by-step experimental protocols for drug development are often proprietary. However, published literature provides insight into the methodologies used to characterize lptacopan.

A. Pharmacokinetic Analysis in Humans

- Objective: To determine the pharmacokinetic profile, safety, and tolerability of Iptacopan in healthy volunteers.
- Methodology:
 - Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study is conducted.[19][24] Cohorts of healthy subjects (e.g., n=6-9 per group) receive escalating oral doses of Iptacopan (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or a placebo, typically administered twice daily for a period such as 14 days for MAD studies. [19][22]
 - Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[19][24]



- Bioanalysis: Plasma concentrations of Iptacopan are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[19][22] The lower limit of quantification (LLOQ) is typically around 1 ng/mL.[19][22]
- Data Analysis: Key pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and T₁/₂ are calculated from the plasma concentration-time data.[18][24]





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Caption: General workflow for a human pharmacokinetic study.

B. Synthesis of Iptacopan

While the original research patents hold the initial synthesis routes, more practical methods have been developed. A recent publication outlines a seven-step reaction sequence with a total yield of 29%.[25][26] A key step in this improved synthesis involves the use of a biocatalytic reduction method employing a ketoreductase enzyme to produce a pivotal chiral intermediate with high optical purity (99% ee).[25][26] This biocatalytic approach is a significant improvement for large-scale, efficient manufacturing.[25][26]

Clinical Significance

Iptacopan is the first oral monotherapy approved by the FDA for the treatment of adults with PNH.[27][28] Clinical trials have demonstrated its superiority over anti-C5 therapies in improving hemoglobin levels and reducing the need for blood transfusions in PNH patients with residual anemia.[1][27] It is also indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) and for treating complement 3 glomerulopathy (C3G).[4] [5][29]



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Caption: Logical relationship from drug action to clinical outcome in PNH.

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References



- 1. novartis.com [novartis.com]
- 2. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]
- 3. What diseases does Iptacopan treat? [synapse.patsnap.com]
- 4. Iptacopan | C25H30N2O4 | CID 90467622 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iptacopan Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. iptacopan hydrochloride anhydrous | C25H31ClN2O4 | CID 117823351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. lptacopan Hydrochloride | C25H33ClN2O5 | CID 156613702 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Iptacopan (LNP023) hydrochloride | Factor B Inhibitors | TargetMol [targetmol.com]
- 12. selleck.co.jp [selleck.co.jp]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. What is the mechanism of Iptacopan? [synapse.patsnap.com]
- 16. Complement system Wikipedia [en.wikipedia.org]
- 17. The complement system and innate immunity Immunobiology NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Pardon Our Interruption [medcommshydhosting.com]
- 20. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. hyphadiscovery.com [hyphadiscovery.com]
- 24. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]
- 25. A Practical Method for Synthesizing Iptacopan [ouci.dntb.gov.ua]



- 26. A Practical Method for Synthesizing Iptacopan PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medpagetoday.com [medpagetoday.com]
- 28. US FDA approves Novartis' factor B inhibitor for rare blood disease | BioWorld [bioworld.com]
- 29. drugs.com [drugs.com]
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